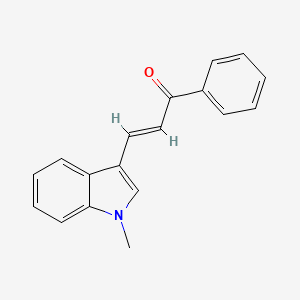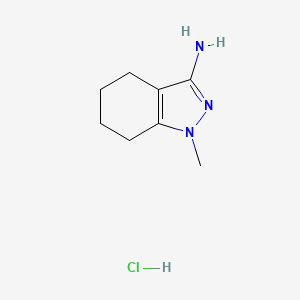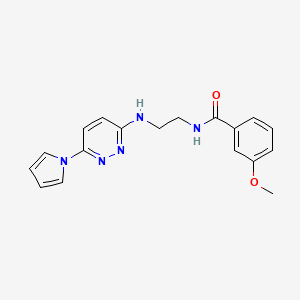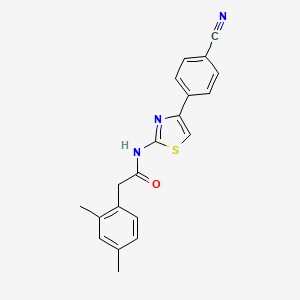![molecular formula C18H18N2O3S B2486773 3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 1797092-80-8](/img/structure/B2486773.png)
3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole” is a complex organic molecule. It contains a 3,4-dihydroquinolin-1(2H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often found in bioactive molecules and have been the subject of many studies .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzoxazole derivatives, such as the compound , have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains . The compounds showed significant antimicrobial activity, with some having minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Anticancer Activity
Some benzoxazole derivatives have demonstrated promising anticancer activity. For instance, certain compounds showed significant anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line . The IC50 value was determined using the Sulforhodamine B assay, with 5-fluorouracil as the standard drug .
Antifungal Activity
The antifungal activity of benzoxazole derivatives has also been explored. For example, one study found that a particular compound was highly potent against Aspergillus niger .
Anti-Inflammatory Activity
Benzoxazole derivatives have been associated with anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antiparkinson Activity
Some benzoxazole derivatives have shown potential for antiparkinson activity . This suggests that they could be used in the development of new treatments for Parkinson’s disease.
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have also been associated with the inhibition of the hepatitis C virus . This suggests potential applications in antiviral therapy.
Wirkmechanismus
Target of Action
The primary target of this compound is GABA receptors and voltage-gated sodium channels . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Voltage-gated sodium channels play a key role in neuron signaling and excitability.
Mode of Action
The compound may act by blocking repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . It may also bind allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Biochemical Pathways
The compound’s action on GABA receptors and voltage-gated sodium channels affects the neuronal signaling pathways . By inhibiting the uptake of GABA and enhancing the uptake of glutamate, it can modulate the balance of excitatory and inhibitory signals in the nervous system .
Pharmacokinetics
The compound is rapidly and completely absorbed and has a long half-life (63–69 h in healthy volunteers) which allows twice-daily, or even once-daily, dosing . Since it is metabolized by cytochrome p450, liver enzyme-inducing drugs will increase its clearance, and dosage adjustments may be necessary when it is used in combination with certain drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of neuronal signaling, which can have a variety of effects depending on the specific context. For example, it has been shown to have anticonvulsant properties , potentially due to its effects on GABA receptors and voltage-gated sodium channels .
Action Environment
Environmental factors such as the presence of other drugs (especially those that induce liver enzymes) can influence the compound’s action, efficacy, and stability . Additionally, factors such as the individual’s overall health, age, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics.
Eigenschaften
IUPAC Name |
3-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonylmethyl]-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-9-17-14(11-13)5-4-10-20(17)24(21,22)12-16-15-6-2-3-7-18(15)23-19-16/h2-3,6-9,11H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGWCRZGNDBCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)






![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2486710.png)

![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)